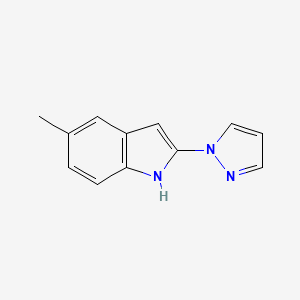
5-methyl-2-pyrazol-1-yl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-2-pyrazol-1-yl-1H-indole” is a compound that contains a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-methyl-2-pyrazol-1-yl-1H-indole” consists of a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The specific chemical reactions involving “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .
Aplicaciones Científicas De Investigación
Anticancer Agents : Novel indole derivatives linked to the pyrazole moiety have shown significant anticancer activity against various human cancer cell lines, including colorectal, breast, liver, and lung carcinoma. Compounds like 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide demonstrated excellent anticancer inhibition, particularly against liver carcinoma (Hassan et al., 2021).
Molecular Docking Studies : Synthesized compounds, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been studied for binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Reddy et al., 2022).
Synthesis of Potential Anticancer Agents : Indolyl pyrazole scaffolds have been synthesized as potential anticancer agents, with some derivatives showing moderate activity against lung cancer cell lines (Gaddam et al., 2020).
Antibacterial and Anticancer Agents : Novel indole analogs, such as 5-substituted-1-methyl/ethyl-3-((5-methyl-1-(morpholino/piperazinmethyl)-1H-pyrazol-3-yl)-imino)indolin-2-one, have shown promising antibacterial and anticancer properties (Padmaja et al., 2022).
Evaluation of Cancer Inhibitory Activity : Derivatives like 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one have been evaluated for their antitumor activity against various cancer cells, suggesting their potential as lung cancer inhibitory agents (Jing et al., 2012).
Pyrazolinyl-Indole Derivatives as EGFR Inhibitors : Pyrazolinylindoles have demonstrated cytotoxic activities against multiple cancer types and have been studied as potential epidermal growth factor receptor (EGFR) inhibitors (Khalilullah et al., 2022).
Antihyperglycemic Activity : Certain pyrazoles containing indole and thiazole motifs have shown significant antihyperglycemic activity, presenting potential therapeutic applications for diabetes (Sravanthi et al., 2017).
Tubulin Polymerization Inhibitors : 1-methyl-1H-indole-pyrazoline hybrids have been evaluated as potential tubulin polymerization inhibitors, showing potent inhibitory effects on cancer cell growth (Zhang et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-2-pyrazol-1-yl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKTBSNTUPMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

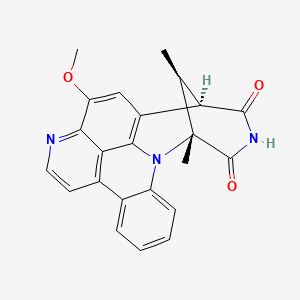

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
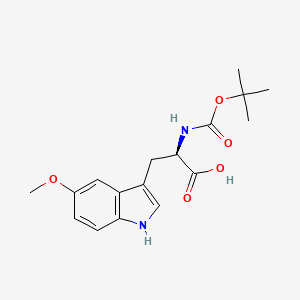
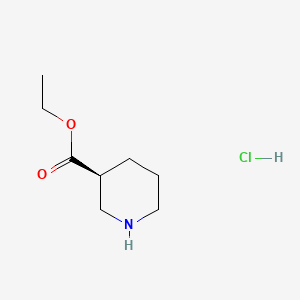
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
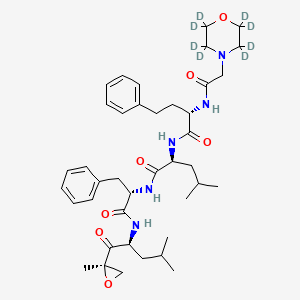
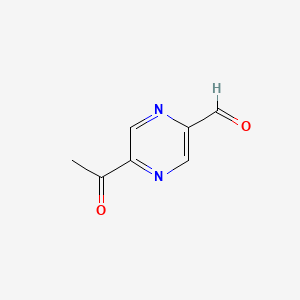
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)